molecular formula C8H15N3 B13244114 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine CAS No. 45893-29-6

2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine

Cat. No.: B13244114
CAS No.: 45893-29-6
M. Wt: 153.22 g/mol
InChI Key: IEOTWFHRFWAMJR-UHFFFAOYSA-N
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Description

2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an imidazole ring substituted with a propan-2-yl group and an ethan-1-amine group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Chemical Reactions Analysis

2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various enzymatic activities. Additionally, the compound can interact with biological membranes and proteins, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine can be compared with other imidazole derivatives such as:

These compounds share the imidazole ring but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound .

Biological Activity

2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine, commonly known as a derivative of imidazole, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an imidazole ring and an amine group, suggesting various interactions with biological targets.

  • Molecular Formula : C₈H₁₈N₄
  • Molecular Weight : 170.26 g/mol
  • CAS Number : 1181458-82-1

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Research indicates that compounds with imidazole scaffolds can act as agonists or antagonists at various receptor sites, influencing pathways related to dopamine and serotonin signaling.

1. Dopamine Receptor Interaction

A study highlighted the compound's selective activity towards the D3 dopamine receptor (D3R). The compound exhibited:

  • EC50 : 710 nM for D3R-mediated β-arrestin recruitment.
  • IC50 : 16 μM as an antagonist at the D2 receptor (D2R), suggesting a potential role in modulating dopaminergic signaling pathways without significant D2R activation .

2. Antimalarial Potential

Another investigation explored the compound's efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound demonstrated:

  • IC50 : <0.03 μM against dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development.
    This indicates its potential use in malaria prophylaxis and treatment strategies .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies have shown that:

  • Substitutions on the imidazole ring can significantly alter receptor affinity and selectivity.
  • The presence of bulky groups may enhance binding to D3R while reducing unwanted interactions with D2R .

Data Table: Biological Activity Summary

Activity TypeTarget Receptor/PathwayEC50/IC50 ValuesReference
Dopamine AgonistD3REC50: 710 nM
Dopamine AntagonistD2RIC50: 16 μM
AntimalarialDHODHIC50: <0.03 μM

Case Study 1: Dopaminergic Modulation

In a recent study, researchers synthesized various analogs of the compound to evaluate their effects on dopaminergic signaling. The findings revealed that specific modifications could enhance selectivity for D3R over D2R, presenting opportunities for developing targeted therapies for neurological disorders such as schizophrenia and Parkinson's disease.

Case Study 2: Antimalarial Efficacy

Clinical trials assessing the antimalarial properties of similar compounds indicated that those with imidazole derivatives showed promising results in preventing P. falciparum infections when administered prior to exposure. This supports the hypothesis that this compound could be a candidate for further development in malaria treatment protocols .

Properties

CAS No.

45893-29-6

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-(2-propan-2-ylimidazol-1-yl)ethanamine

InChI

InChI=1S/C8H15N3/c1-7(2)8-10-4-6-11(8)5-3-9/h4,6-7H,3,5,9H2,1-2H3

InChI Key

IEOTWFHRFWAMJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1CCN

Origin of Product

United States

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